![molecular formula C4H2F2N2 B1329852 2,6-Difluoropyrazine CAS No. 33873-09-5](/img/structure/B1329852.png)
2,6-Difluoropyrazine
Overview
Description
2,6-Difluoropyrazine is a chemical compound with the molecular formula C4H2F2N2 . It has a molecular weight of 116.07 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,6-Difluoropyrazine involves the reaction of 2,6-Dichloropyrazine with a fluorinating agent . More detailed synthetic routes and methods can be found in the literature .Molecular Structure Analysis
The molecular structure of 2,6-Difluoropyrazine consists of a pyrazine ring with two fluorine atoms attached at the 2 and 6 positions . The InChI code for the compound is 1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H .Physical And Chemical Properties Analysis
2,6-Difluoropyrazine has a density of 1.376g/cm3 and a boiling point of 108.6ºC at 760 mmHg . The compound’s flash point is 19.5ºC . The exact mass of the compound is 116.01900 .Scientific Research Applications
Synthesis of Pyrazolopyrimidines
2,6-Difluoropyrazine is utilized in synthesizing pyrazolopyrimidines, which are compounds of interest due to their potential antiviral properties, particularly against respiratory syncytial virus . This application is significant in the field of antiviral drug development.
Factor Xa Inhibitors
Another critical application is in the preparation of factor Xa inhibitors. These inhibitors are essential in developing anticoagulant medications, which are used to prevent blood clots . The 2,6-diphenoxypyridine derivatives of factor Xa inhibitors have been a focus of research for their therapeutic potential.
Organic Synthesis Intermediate
2,6-Difluoropyrazine serves as an intermediate in various organic synthesis processes. Its reactivity with different chemical groups makes it a versatile building block for constructing more complex molecules, which can have a range of applications in medicinal chemistry and materials science .
Fluorination Agent
Due to the presence of fluorine atoms, 2,6-Difluoropyrazine can act as a fluorinating agent in chemical reactions. The introduction of fluorine into organic compounds can significantly alter their physical, chemical, and biological properties, making this application valuable in pharmaceuticals and agrochemicals .
Ligand in Coordination Chemistry
In coordination chemistry, 2,6-Difluoropyrazine can function as a ligand, coordinating with metal ions to form complexes. These complexes can be studied for their catalytic properties or potential use in materials science, such as in the development of new types of sensors or electronic devices .
Polymer Chemistry
This compound may also find applications in polymer chemistry, where it could be used to introduce fluorinated segments into polymers. This could result in materials with enhanced properties, such as increased thermal stability or chemical resistance .
Agricultural Chemistry
In agricultural chemistry, derivatives of 2,6-Difluoropyrazine could be explored for their potential use as pesticides or herbicides. The introduction of fluorine atoms often leads to increased biological activity, which could make these compounds effective in plant protection strategies .
Photovoltaic Materials
Finally, 2,6-Difluoropyrazine might be used in the development of photovoltaic materials. Its electronic properties could contribute to the efficiency of solar cells by facilitating charge transfer processes or by acting as a component in the active layer of organic photovoltaic cells .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound contains a pyrazine ring, which is a basic structure in many bioactive molecules .
Biochemical Pathways
Pyrazine derivatives, which include 2,6-Difluoropyrazine, are known to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
properties
IUPAC Name |
2,6-difluoropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAIURKUZGRJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187506 | |
Record name | Pyrazine, 2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyrazine | |
CAS RN |
33873-09-5 | |
Record name | Pyrazine, 2,6-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033873095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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